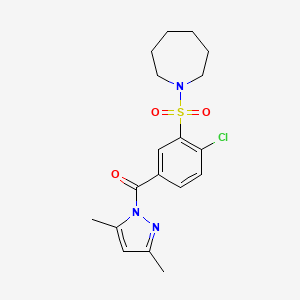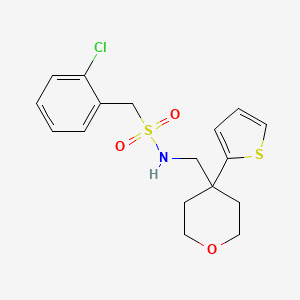![molecular formula C20H18N4O2S B2618349 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1111982-66-1](/img/structure/B2618349.png)
1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine, also known as DFP-10825, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学研究应用
1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine has been studied for its potential therapeutic applications in several areas of research. One of the primary areas of research is in the treatment of cancer. Studies have shown that 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine has antitumor activity against several types of cancer, including breast cancer, lung cancer, and melanoma (Xie et al., 2015).
1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine has also been studied for its potential use in the treatment of neurological disorders. Studies have shown that 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease (Li et al., 2017).
作用机制
The mechanism of action of 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine is not fully understood. However, studies have shown that it inhibits the activity of the enzyme histone deacetylase (HDAC) (Xie et al., 2015). HDAC inhibitors have been shown to have anticancer and neuroprotective effects, which may explain the therapeutic potential of 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine.
Biochemical and Physiological Effects
1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine has been shown to have several biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells (Xie et al., 2015). It has also been shown to reduce inflammation and oxidative stress in animal models of neurological disorders (Li et al., 2017).
实验室实验的优点和局限性
One of the advantages of 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine is that it has been shown to have low toxicity in animal studies (Xie et al., 2015). This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine. One area of research is to further elucidate its mechanism of action. This will help researchers to optimize its therapeutic potential and identify potential drug targets.
Another area of research is to study the pharmacokinetics and pharmacodynamics of 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine in animal models and humans. This will help to determine the optimal dosing and administration schedule for potential clinical use.
Finally, further studies are needed to evaluate the safety and efficacy of 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine in clinical trials. This will determine its potential as a therapeutic agent for cancer and neurological disorders.
Conclusion
In conclusion, 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine is a compound that has shown promise in scientific research for its potential therapeutic applications in cancer and neurological disorders. Its mechanism of action is not fully understood, but it has been shown to have low toxicity and several biochemical and physiological effects. Further research is needed to elucidate its mechanism of action, evaluate its safety and efficacy in clinical trials, and optimize its therapeutic potential.
合成方法
1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine can be synthesized using a multistep process that involves the reaction of several reagents. The synthesis method has been described in detail in a research paper by Xie et al. (2015). The process involves the reaction of 3,4-difluorobenzoyl chloride with N-(3-(pyrrolidin-1-yl)phenyl)acetamide to form an intermediate, which is then reacted with piperidine-3-methanol and triethylamine to yield 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine.
属性
IUPAC Name |
3-(4-methoxyphenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-14-3-7-16(8-4-14)24-12-11-21-20(24)27-13-18-22-19(23-26-18)15-5-9-17(25-2)10-6-15/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGORIUYASXOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(4-ethoxyphenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2618271.png)
![(E)-2-amino-N-isobutyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2618272.png)

![N~3~-cyclopropyl-6-{3-[(3-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2618274.png)
![N~4~-(3-chlorophenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2618276.png)




![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2618287.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2618288.png)